Tetrapropyl orthosilicate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

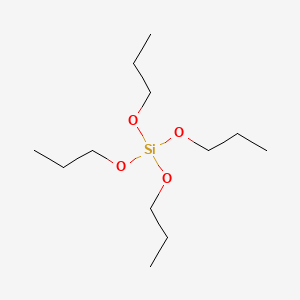

Structure

3D Structure

Properties

IUPAC Name |

tetrapropyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZCOBSUOFHDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[Si](OCCC)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042382 | |

| Record name | Tetrapropyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silicic acid (H4SiO4), tetrapropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

682-01-9 | |

| Record name | Tetrapropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropyl orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrapropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYL ORTHOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PE821G3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrapropyl Orthosilicate: A Technical Guide to its Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and associated hazards of tetrapropyl orthosilicate (B98303). The information is intended for professionals in research, science, and drug development to ensure safe handling and informed use of this compound. All quantitative data is summarized in structured tables for ease of reference, and a logical diagram of its hazards is provided. While specific experimental protocols for tetrapropyl orthosilicate are not publicly available, this guide details the standard methodologies used for hazard assessment as outlined by the Organisation for Economic Co-operation and Development (OECD).

Chemical and Physical Properties

This compound, also known as tetrapropoxysilane, is a colorless liquid.[1][2] It is an organosilicate and a member of the alkoxysilane family. Below is a summary of its key chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈O₄Si | [1][3] |

| Molecular Weight | 264.43 g/mol | [1][3][4] |

| CAS Number | 682-01-9 | [1][4] |

| EC Number | 211-659-0 | [1][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 94 °C at 7 hPa (5 mmHg) | [1][4][5][6] |

| 223-225 °C at 760 mmHg | [7] | |

| Density | 0.916 g/mL at 25 °C | [4][5][6] |

| Refractive Index | n20/D 1.4 | [4][5][6] |

| Flash Point | 95 °C (203 °F) - closed cup | [4][6] |

| Vapor Density | >1 (vs air) | [4][5][6] |

| Melting Point | Not available | [2] |

| Solubility in Water | Not available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][4] The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[1][3][4] It is also a combustible liquid.[4][5][6]

| Hazard Classification (GHS) | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [1][3][4] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][3][4] |

| Specific target organ toxicity — Single exposure (Respiratory system) | H335 | May cause respiratory irritation | [1][4] |

Signal Word: Warning[2][4][5][6]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key recommendations include:

-

Prevention: Avoid breathing vapors, wash skin thoroughly after handling, use only in well-ventilated areas, and wear protective gloves, eye protection, and face protection.[1]

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Logical Hazard Relationship Diagram

The following diagram illustrates the primary hazards associated with this compound, the routes of exposure, and the target organs.

References

Synthesis and purification of tetrapropyl orthosilicate

An In-depth Technical Guide to the Synthesis and Purification of Tetrapropyl Orthosilicate (B98303)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetrapropyl orthosilicate (TPOS). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of high-purity TPOS. This document details the primary synthetic routes, purification methodologies, and analytical characterization techniques. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate core processes.

Introduction

This compound, also known as tetrapropoxysilane, is a tetraalkoxysilane with the chemical formula Si(OCH₂CH₂CH₃)₄. It is a colorless liquid with applications as a precursor for silica-based materials, a crosslinking agent in silicone polymers, and in the synthesis of aerogels.[1] The purity of TPOS is critical for these applications, necessitating well-defined synthesis and purification protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods are the direct esterification of silicon tetrachloride with propanol (B110389) and the direct synthesis from silica (B1680970) and propanol.

Direct Esterification of Silicon Tetrachloride

The reaction of silicon tetrachloride (SiCl₄) with n-propanol is a widely used laboratory and industrial method for producing tetraalkyl orthosilicates.[2] The overall reaction is as follows:

SiCl₄ + 4 CH₃CH₂CH₂OH → Si(OCH₂CH₂CH₃)₄ + 4 HCl

This reaction is typically carried out by slowly adding silicon tetrachloride to an excess of cold, anhydrous n-propanol. The reaction is exothermic and produces hydrogen chloride (HCl) as a byproduct, which must be removed to drive the reaction to completion and prevent hydrolysis of the product.

Objective: To synthesize this compound from silicon tetrachloride and n-propanol.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous n-propanol

-

Dry toluene (B28343) (or other inert solvent)

-

Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)

-

Distillation apparatus

Procedure:

-

A reaction flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with anhydrous n-propanol and dry toluene under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0-5 °C.

-

Silicon tetrachloride is added dropwise from the dropping funnel to the stirred solution of n-propanol. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

-

During the reaction, the byproduct hydrogen chloride can be removed by bubbling a stream of dry, inert gas through the reaction mixture.

-

Upon completion, the reaction mixture is cooled, and any precipitated ammonium (B1175870) chloride (if ammonia (B1221849) was used to neutralize HCl) is filtered off.

-

The solvent and excess propanol are removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional vacuum distillation.

Direct Synthesis from Silica and Alcohol

A more recent and environmentally benign approach involves the direct synthesis of tetraalkoxysilanes from silica (SiO₂) and the corresponding alcohol. This method avoids the use of corrosive silicon tetrachloride.[3]

SiO₂ + 4 CH₃CH₂CH₂OH ⇌ Si(OCH₂CH₂CH₃)₄ + 2 H₂O

This reaction is an equilibrium process, and to achieve high yields, the water produced must be removed from the reaction system. This is often accomplished using dehydrating agents like molecular sieves.

Objective: To synthesize this compound from silica and n-propanol.

Materials:

-

Amorphous silica (high purity)

-

Anhydrous n-propanol

-

Potassium hydroxide (B78521) (KOH) as a catalyst

-

Molecular sieves (e.g., 3Å) as a dehydrating agent

-

Autoclave reactor

Procedure:

-

Amorphous silica, potassium hydroxide, and n-propanol are charged into a stainless steel autoclave.

-

Molecular sieves are placed in a separate compartment within the autoclave to trap the water produced during the reaction.

-

The autoclave is sealed and heated to a temperature of approximately 210 °C for 6 hours.[4]

-

After the reaction, the autoclave is cooled to room temperature.

-

The reaction mixture is filtered to remove any unreacted silica and the catalyst.

-

The excess n-propanol is removed by distillation.

-

The resulting crude this compound is purified by fractional vacuum distillation.

Purification of this compound

Fractional vacuum distillation is the primary method for purifying this compound. This technique is effective for separating the desired product from less volatile impurities and any remaining starting materials.[5]

Experimental Protocol: Fractional Vacuum Distillation

Objective: To purify crude this compound to a high degree of purity.

Materials:

-

Crude this compound

-

Fractional distillation apparatus with a vacuum pump

-

Vigreux column or packed column

-

Heating mantle

-

Cold trap

Procedure:

-

The crude this compound is placed in a round-bottom flask with a few boiling chips.

-

The fractional distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. A cold trap is placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

-

The system is evacuated to the desired pressure. The boiling point of this compound is dependent on the pressure. For example, at 5 mmHg, the boiling point is 94 °C.

-

The distillation flask is gently heated.

-

The initial fraction (forerun), which may contain more volatile impurities, is discarded.

-

The main fraction is collected at a constant temperature and pressure.

-

The distillation is stopped before the flask runs dry to prevent the concentration of potentially explosive peroxides.

-

The purified this compound is stored under an inert atmosphere to prevent hydrolysis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₈O₄Si | [6] |

| Molecular Weight | 264.43 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Density | 0.916 g/mL at 25 °C | |

| Boiling Point | 224.3 °C at 760 mmHg | [4] |

| 94 °C at 5 mmHg | ||

| Refractive Index | n20/D 1.400 | |

| Flash Point | 95 °C | [4] |

Table 2: Typical Reaction Parameters and Yields for this compound Synthesis

| Parameter | Direct Esterification (from SiCl₄) | Direct Synthesis (from SiO₂) |

| Reactants | Silicon tetrachloride, n-propanol | Silica, n-propanol |

| Catalyst | None typically required | Potassium hydroxide |

| Reaction Temperature | 0 °C to reflux | ~210 °C |

| Reaction Time | Several hours | 6 hours |

| Reported Yield | 81.5% | >70% |

| Reference | [4] | [3] |

Mandatory Visualizations

Caption: Synthesis of this compound via Direct Esterification.

Caption: Workflow for the Purification of this compound.

Analytical Characterization

The purity of the synthesized and purified this compound can be assessed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The mass spectrum of this compound can be used for its definitive identification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the TPOS molecule and detect the presence of any organic impurities.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic Si-O-C and C-H bonds in the TPOS molecule.

-

Karl Fischer Titration: This method is used to determine the water content in the purified product, which is crucial as water can lead to hydrolysis.

Safety Considerations

-

Silicon Tetrachloride: SiCl₄ is a corrosive and moisture-sensitive liquid that reacts violently with water to produce hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

n-Propanol: n-Propanol is a flammable liquid.

-

Hydrogen Chloride: HCl is a corrosive gas. The reaction should be performed in a way that allows for the safe removal and neutralization of this byproduct.

-

Vacuum Distillation: Care must be taken to ensure the glassware is free from cracks and scratches to prevent implosion under vacuum. A safety screen should be used.

This guide provides a foundational understanding of the synthesis and purification of this compound. For specific research and development applications, further optimization of the described protocols may be necessary.

References

- 1. Tetrapropoxysilane this compound CAS: 682-01-9 [cfsilicones.com]

- 2. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]

- 3. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. China|Tetrapropoxysilane--Zhangjiagang Xinya Chemical Co., Ltd. [zjgxinyachem.com]

- 7. americanelements.com [americanelements.com]

- 8. Tetrapropoxysilane | C12H28O4Si | CID 69627 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrapropyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of tetrapropyl orthosilicate (B98303) (TPOS), a key precursor in sol-gel chemistry. The sol-gel process offers a versatile route to synthesize silica-based materials with tailored properties, crucial for applications ranging from drug delivery to catalysis and coatings. This document delves into the reaction kinetics, influencing factors, and experimental protocols relevant to the use of TPOS in these advanced applications. While much of the foundational research in this area has been conducted on the closely related tetraethyl orthosilicate (TEOS), this guide extrapolates these principles to TPOS, highlighting known differences and providing a robust framework for its application.

The Core Mechanism: Hydrolysis and Condensation

The transformation of tetrapropyl orthosilicate into a solid silica (B1680970) network is a two-step process involving hydrolysis and condensation. These reactions are fundamental to the sol-gel process, which transitions a solution of molecular precursors (sol) into a solid, porous network (gel).

1.1. Hydrolysis: The Initial Step

Hydrolysis is the cleavage of the Si-OPr bond by water, replacing the propoxy groups (-OPr) with hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.

Equation 1: Hydrolysis of TPOS

Caption: Acid- and base-catalyzed hydrolysis pathways of TPOS.

Caption: Condensation pathways for the formation of siloxane bridges.

Caption: A generalized experimental workflow for sol-gel synthesis.

Conclusion

The hydrolysis and condensation of this compound are complex yet controllable processes that are central to the sol-gel synthesis of advanced silica-based materials. By understanding and manipulating the key reaction parameters—catalyst, water-to-alkoxide ratio, solvent, and temperature—researchers can precisely tailor the structural and functional properties of the resulting materials. While TPOS has been studied less extensively than TEOS, the principles outlined in this guide provide a solid foundation for its effective use in various scientific and industrial applications, including the development of novel drug delivery systems. Further research focusing on the specific kinetics of TPOS will undoubtedly unlock its full potential in materials science.

Theoretical studies on tetrapropyl orthosilicate reactivity

An In-depth Technical Guide on the Theoretical Reactivity of Tetrapropyl Orthosilicate (B98303)

Introduction to Tetrapropyl Orthosilicate (TPOS)

This compound, also known as tetrapropoxysilane or TPOS, is an organosilicon compound with the chemical formula Si(O(CH₂)₂CH₃)₄.[1][2] As a member of the tetraalkyl orthosilicate family, TPOS serves as a chemical intermediate and a precursor in the sol-gel process for synthesizing silica-based materials.[1] It is used as an inorganic binder for refractory fillers, a crosslinking agent for silicone sealants, and a starting material for creating silica (B1680970) (silicon dioxide) coatings.[1]

While TPOS is utilized in various material science applications, detailed theoretical and computational studies on its specific reactivity are limited in publicly accessible literature. Consequently, this guide will leverage the extensive theoretical research conducted on its close and widely studied analog, tetraethyl orthosilicate (TEOS), to model and explain the fundamental reaction pathways of TPOS. The primary reactivity mechanisms for these compounds are hydrolysis, condensation, and thermal decomposition.

The length of the alkyl chain influences the reactivity of tetraalkyl orthosilicates. For instance, under certain conditions, the hydrolysis rate of TPOS is noted to be slower than that of TEOS.[1] However, other studies conducted under basic conditions suggest that the initial hydrolysis rate increases with the molecular weight of the primary alcohol solvent, which would imply TPOS hydrolyzes faster than TEOS in those systems.[3] This highlights that the precise impact of the alkyl chain depends significantly on the specific reaction environment, including the catalyst and solvent used.

Core Reactivity Pathways

The reactivity of TPOS, analogous to TEOS, is dominated by three main processes: the hydrolysis of its Si-O-C bonds, the subsequent condensation of the resulting silanol (B1196071) groups to form a silica network, and its decomposition at elevated temperatures.

Hydrolysis

Hydrolysis is the initial and rate-determining step in most sol-gel applications. It involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of the four propoxy groups (-OCH₂CH₂CH₃) with hydroxyl groups (-OH). Each step produces a molecule of propanol (B110389) (CH₃CH₂CH₂OH) as a byproduct. The reaction is sensitive to the presence of acid or base catalysts.[4]

The overall, idealized hydrolysis reaction is: Si(OCH₂CH₂CH₃)₄ + 4 H₂O → Si(OH)₄ + 4 CH₃CH₂CH₂OH

This process occurs sequentially, forming partially hydrolyzed species along the pathway.

Caption: Idealized stepwise hydrolysis of TPOS to silicic acid.

Condensation

Following hydrolysis, the resulting silanol groups (Si-OH) are highly reactive and undergo condensation to form stable siloxane (Si-O-Si) bonds. This polymerization process is responsible for the formation of dimers, oligomers, and eventually a cross-linked three-dimensional silica network (the "gel" in the sol-gel process). Condensation proceeds via two primary mechanisms:

-

Water-forming condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol-forming condensation: A silanol group reacts with a remaining propoxy group to form a siloxane bond and a propanol molecule.

Caption: The two primary mechanisms for condensation reactions.

Thermal Decomposition

At elevated temperatures, such as those used in chemical vapor deposition (CVD), TPOS undergoes thermal decomposition. Theoretical studies on TEOS have identified the key reaction pathways, which are directly analogous for TPOS.[5][6] The primary decomposition routes are:

-

Four-Centre Molecular Decomposition: A concerted reaction where a propoxy group is eliminated as propene (CH₃CH=CH₂), leaving a silanol group. This is a key step-wise pathway for converting the precursor to silanols at high temperatures.[5]

-

C-C Bond Cleavage: The barrier-less cleavage of the C-C bond within the propoxy branch, leading to the formation of radicals.[5] For a propoxy group (-OCH₂CH₂CH₃), this would primarily involve the cleavage of the terminal C-C bond.

Caption: Key unimolecular decomposition routes for TPOS by analogy with TEOS.

Quantitative Data and Methodologies

Table 1: Summary of Computational Methodologies for TEOS Decomposition Studies

| Parameter | Description | Reference |

|---|---|---|

| Theoretical Approach | Density Functional Theory (DFT) | [5][6] |

| Software | Gaussian, Polyrate | [5][7] |

| Kinetic Theory | Conventional Transition State Theory (TST) | [5] |

| Analysis Methods | Element Flux and Sensitivity Analyses |[5] |

Table 2: Experimental Kinetic Data for TEOS Decomposition

| Reaction | Parameter | Value | Conditions | Reference |

|---|

| Silica Coating Deposition from TEOS | Activation Energy (Ea) | 209 ± 20 kJ/mol | Atmospheric Pressure, 900-1100 °C |[8] |

Conclusion

The reactivity of this compound is governed by the fundamental processes of hydrolysis, condensation, and thermal decomposition. While specific theoretical studies quantifying the reaction barriers and kinetics for TPOS are not widely available, a robust framework for understanding its behavior can be established by analogy to its well-studied counterpart, tetraethyl orthosilicate. The primary reaction pathways involve the stepwise replacement of propoxy groups with hydroxyls (hydrolysis), the formation of a Si-O-Si network (condensation), and high-temperature fragmentation via four-centre elimination and bond cleavage (decomposition). The longer propyl chains in TPOS compared to the ethyl chains in TEOS are known to affect reaction rates, though the direction of this effect can be dependent on the specific catalytic conditions. Further dedicated computational studies, particularly using Density Functional Theory, are necessary to precisely quantify the activation energies and reaction kinetics for TPOS, which would be invaluable for optimizing its use in advanced materials synthesis.

References

- 1. Tetrapropoxysilane | 682-01-9 [chemicalbook.com]

- 2. 四丙基正硅酸盐 ≥98%, deposition grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the Safe Handling of Tetrapropyl Orthosilicate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth safety and handling information for tetrapropyl orthosilicate (B98303) (TPOS), a chemical compound utilized in various laboratory applications, including as a precursor in sol-gel processes and as a cross-linking agent. Adherence to these guidelines is crucial to ensure a safe laboratory environment and mitigate potential hazards associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of tetrapropyl orthosilicate is fundamental to its safe handling. This data, summarized in Table 1, has been compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₈O₄Si[1] |

| Molecular Weight | 264.43 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 94 °C at 5 mmHg |

| Density | 0.916 g/mL at 25 °C |

| Flash Point | 95 °C (203 °F) - closed cup |

| Vapor Density | >1 (vs air) |

| Water Solubility | Reacts slowly with water/moisture |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

Signal Word: Warning[1]

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when heating the substance or when dealing with larger quantities.

-

Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing vapors or mist.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep containers tightly closed when not in use.[2]

-

Use spark-proof tools and avoid sources of ignition as the material is combustible.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Keep containers tightly sealed to prevent hydrolysis from atmospheric moisture.

-

Store locked up.[2]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First-Aid Measures

Table 2: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

The following diagram illustrates the general procedure for responding to a spill of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of Tetrapropyl Orthosilicate (TPOS)

For Researchers, Scientists, and Drug Development Professionals

Tetrapropyl orthosilicate (B98303) (TPOS), also known as tetrapropoxysilane, is an organosilicate compound with the chemical formula Si(OCH₂CH₂CH₃)₄. It is a colorless liquid commonly utilized as a precursor for the synthesis of silica-based materials, including nanoparticles, coatings, and aerogels, through sol-gel processes.[1] Its utility in diverse fields, from materials science to potential applications in drug delivery systems, necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed overview of these properties, along with standardized experimental protocols for their measurement, to support research and development activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for tetrapropyl orthosilicate is provided below.

| Identifier | Value |

| Chemical Formula | C₁₂H₂₈O₄Si[2][3] |

| Molecular Weight | 264.43 g/mol [2][3] |

| CAS Number | 682-01-9[2][3] |

| Appearance | Colorless Liquid[2][4] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, critical for its handling, processing, and application.

| Property | Value | Conditions |

| Density | 0.916 g/mL[3][5] | at 25 °C[3][5] |

| Boiling Point | 94 °C[3] | at 5 mmHg[3] |

| 224.3 °C[4] | at 760 mmHg[4] | |

| Melting Point | < -80 °C[4][6] | |

| Refractive Index | 1.400[3][5] | n20/D[3][5] |

| Viscosity | 1.51 mm²/s[7] | |

| Vapor Pressure | 0.137 mmHg[4] | at 25 °C[4] |

| Flash Point | 95 °C (203 °F)[4][5] | Closed cup[5] |

| Solubility | Reacts with water[7] | |

| 78 mg/L[4][6] | at 20 °C[4][6] |

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail standardized methodologies for measuring the key physical properties of liquid samples like TPOS.

Density Measurement

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.[8][9]

-

Objective: To determine the mass per unit volume of a liquid.

-

Apparatus: Graduated cylinder or pycnometer, electronic balance.[8]

-

-

Measure the mass of a clean, dry graduated cylinder or pycnometer.

-

Add a known volume of the liquid to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Record the volume of the liquid.

-

Measure the combined mass of the liquid and the container.

-

Subtract the mass of the empty container to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement multiple times and calculate the average for improved accuracy.

-

Boiling Point Determination

The boiling point of a liquid can be determined using a distillation apparatus or a micro-boiling point method.[11][12][13]

-

Objective: To determine the temperature at which a liquid's vapor pressure equals the external pressure.

-

Apparatus: Heating mantle or oil bath, flask, condenser, thermometer, boiling chips.[13]

-

Procedure (Distillation Method): [13]

-

Place a volume of the liquid in a distillation flask along with a few boiling chips.

-

Set up the distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer so that the bulb is just below the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

-

Refractive Index Measurement

The refractive index of a liquid is typically measured using a refractometer.[14][15][16]

-

Objective: To measure the extent to which light is bent when it passes through the liquid.

-

Apparatus: Abbe refractometer, light source, dropper.[16][17]

-

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index.

-

Place a few drops of the liquid sample onto the prism of the refractometer.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and the focus to obtain a sharp boundary line in the eyepiece.

-

Read the refractive index from the scale.

-

Clean the prism thoroughly after each measurement.

-

Viscosity Determination

The viscosity of a liquid can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer.[18][19][20]

-

Objective: To measure a liquid's resistance to flow.

-

Apparatus: Capillary viscometer, water bath, stopwatch.[19]

-

Procedure (Capillary Viscometer): [19]

-

Introduce a specific volume of the liquid into the viscometer.

-

Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.

-

Apply suction or pressure to draw the liquid up into the wider tube to a point above the upper timing mark.

-

Release the pressure and allow the liquid to flow back down the capillary tube.

-

Use a stopwatch to measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Experimental Workflow: Sol-Gel Synthesis of Silica (B1680970) Nanoparticles

This compound is a common precursor in the sol-gel synthesis of silica nanoparticles. The following diagram illustrates a typical experimental workflow for this process.

References

- 1. Tetrapropoxysilane this compound CAS: 682-01-9 [cfsilicones.com]

- 2. americanelements.com [americanelements.com]

- 3. 四丙基正硅酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. オルトケイ酸テトラプロピル ≥98%, deposition grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Tetrapropoxysilane | 682-01-9 [chemicalbook.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. phillysim.org [phillysim.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. gazi.edu.tr [gazi.edu.tr]

- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 20. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

Tetrapropyl orthosilicate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to tetrapropyl orthosilicate (B98303), a versatile silicon compound with applications across various scientific and industrial domains.

Chemical Identity and Molecular Structure

Tetrapropyl orthosilicate, also known as tetrapropoxysilane, is an organosilicon compound. Its fundamental properties are summarized below.

CAS Number: 682-01-9[1][2][3][4]

Molecular Formula: C₁₂H₂₈O₄Si[4][5][6][7]

Molecular Weight: 264.43 g/mol [1][2][4][6][7]

Synonyms: Tetrapropoxysilane, Propyl silicate, Tetra-n-propoxysilane, Silicon tetrapropoxide[1][6][7][8]

The molecular structure of this compound consists of a central silicon atom bonded to four propoxy groups.

Linear Formula: (CH₃CH₂CH₂O)₄Si[1][2][3]

SMILES String: CCCO--INVALID-LINK--(OCCC)OCCC[1][4][5]

InChI Key: ZQZCOBSUOFHDEE-UHFFFAOYSA-N[1][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for handling, storage, and application of the compound in experimental settings.

| Property | Value | Reference |

| Physical Form | Liquid | [1] |

| Density | 0.916 g/mL at 25 °C | [1] |

| Boiling Point | 94 °C at 5 mmHg | [1] |

| Refractive Index | n20/D 1.4 | [1] |

| Vapor Density | >1 (vs air) | [1] |

Applications in Research and Development

Due to its chemical nature, this compound serves as a precursor in the synthesis of silica-based materials. Its utility is particularly noted in:

-

Sol-Gel Processes: It is a common precursor for the formation of silica (B1680970) gels, glasses, and ceramics at low temperatures. The hydrolysis and condensation reactions of this compound allow for the creation of highly pure and homogenous materials.

-

Surface Modification: It can be used to modify the surface properties of various substrates, imparting hydrophobicity or serving as a coupling agent.

-

Nanoparticle Synthesis: It is employed in the synthesis of silica nanoparticles with controlled size and morphology, which have applications in drug delivery, diagnostics, and catalysis.

Experimental Protocol: Synthesis of Silica Nanoparticles via Stöber Process

The following is a generalized protocol for the synthesis of monodisperse silica nanoparticles using this compound as a precursor.

Materials:

-

This compound (TPOS)

-

Ethanol (B145695) (absolute)

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)

-

Deionized water

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water.

-

Add ammonium hydroxide to the solution and stir to ensure homogeneity. The ammonium hydroxide acts as a catalyst for the hydrolysis and condensation of the silicon alkoxide.

-

While stirring vigorously, rapidly add the required amount of this compound to the ethanol-water-ammonia mixture.

-

Continue stirring the reaction mixture at room temperature for a specified duration (typically several hours). The solution will become turbid as silica nanoparticles form and grow.

-

The resulting nanoparticles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted precursors and catalyst.

-

The final silica nanoparticles can be redispersed in a suitable solvent for characterization and further use.

Logical Workflow for Silica Nanoparticle Synthesis

Caption: Stöber process workflow for silica nanoparticle synthesis.

References

- 1. 四丙基正硅酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. americanelements.com [americanelements.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C12H28O4Si) [pubchemlite.lcsb.uni.lu]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Tetrapropoxysilane | C12H28O4Si | CID 69627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Silicic acid (H4SiO4), tetrapropyl ester [webbook.nist.gov]

Solubility of Tetrapropyl Orthosilicate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetrapropyl orthosilicate (B98303) (TPOS) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, physical properties, and a detailed, generalized experimental protocol for determining the solubility of TPOS in various organic solvents. This information is intended to assist researchers in designing experiments, preparing formulations, and understanding the behavior of TPOS in non-aqueous systems.

Core Concepts: Understanding Tetrapropyl Orthosilicate

This compound (TPOS), also known as tetrapropoxysilane, is an organosilicon compound with the chemical formula Si(OCH₂CH₂CH₃)₄. It is a colorless liquid that is sensitive to moisture. In the presence of water, it undergoes hydrolysis to form silicic acid and propanol. This reactivity is a key consideration in its handling and application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 682-01-9 | [1][2] |

| Molecular Formula | C₁₂H₂₈O₄Si | [1] |

| Molecular Weight | 264.43 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Density | 0.916 g/mL at 25 °C | [4] |

| Boiling Point | 94 °C at 5 mmHg | |

| Melting Point | < -80 °C | [5] |

| Refractive Index | n20/D 1.4 | [5] |

| Water Solubility | 78 mg/L at 20 °C (decomposes) | [5] |

Solubility in Organic Solvents

Qualitative Solubility Data

Based on material safety data sheets and chemical supplier information, this compound is generally described as being "soluble in organic solvents." The related compound, tetraethyl orthosilicate (TEOS), is known to be miscible with alcohol and soluble in benzene.[6][7] This suggests that TPOS, with its longer but still relatively short alkyl chains, is likely to be miscible with a range of common non-polar and polar aprotic organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Implied from |

| Alcohols (e.g., Ethanol, Isopropanol) | Miscible/Soluble | Use in formulations, analogy with TEOS |

| Ethers | Soluble | General statements on organic solvent solubility |

| Hydrocarbons (e.g., Heptane, Benzene) | Soluble | General statements and analogy with TEOS |

| Ketones (e.g., Acetone) | Soluble | General statements on organic solvent solubility |

Note: "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent. The lack of quantitative data necessitates experimental verification for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used "shake-flask" method, which is a reliable technique for measuring the solubility of liquids in liquids.[8][9]

Materials and Apparatus

-

This compound: High purity grade (e.g., ≥98%).

-

Organic Solvent: High purity, anhydrous grade.

-

Glassware: Volumetric flasks, graduated cylinders, screw-cap vials or test tubes, pipettes.

-

Analytical Balance: With a precision of at least 0.1 mg.

-

Constant Temperature Bath or Incubator: Capable of maintaining a stable temperature (±0.1 °C).

-

Vortex Mixer or Shaker.

-

Analytical Instrument: Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is recommended for accurate quantification.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of TPOS solubility.

Detailed Methodological Steps

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of TPOS in the chosen organic solvent at known concentrations.

-

These standards should bracket the expected solubility range.

-

Analyze these standards using the chosen analytical method (e.g., GC-FID) to create a calibration curve.

-

-

Sample Preparation:

-

In a series of screw-cap vials, add a known volume or weight of the organic solvent.

-

To each vial, add an excess amount of TPOS. The formation of a distinct second phase (undissolved TPOS) should be visible.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature.

-

Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature until the two phases have clearly separated.

-

Carefully extract an aliquot of the solvent phase (the top or bottom layer, depending on the relative densities) using a pipette. Be cautious not to disturb the interface or withdraw any of the undissolved TPOS phase.

-

-

Analysis:

-

Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area corresponding to TPOS.

-

-

Quantification:

-

Using the calibration curve, determine the concentration of TPOS in the diluted sample.

-

Calculate the original concentration of TPOS in the saturated solvent phase, taking into account the dilution factor. This value represents the solubility of TPOS in the specific organic solvent at the given temperature.

-

Signaling Pathways and Logical Relationships

The experimental determination of solubility follows a logical progression of steps designed to ensure that a true equilibrium is reached and accurately measured. The following diagram illustrates the key relationships in this process.

References

- 1. Silicic acid (H4SiO4), tetrapropyl ester [webbook.nist.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. chembk.com [chembk.com]

- 6. Tetraethoxysilane | (C2H5O)4Si | CID 6517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl silicate CAS#: 78-10-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Thermal Decomposition of Tetrapropyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropyl orthosilicate (B98303) (TPOS), also known as tetrapropoxysilane, is an organosilicon compound with the chemical formula Si(OC₃H₇)₄. It serves as a precursor in the synthesis of silica-based materials, including applications in drug delivery systems, coatings, and as a crosslinking agent. The thermal decomposition of TPOS is a critical process in these applications, particularly in chemical vapor deposition (CVD) and sol-gel processes, where the controlled formation of silicon dioxide is essential.

This technical guide provides a comprehensive overview of the thermal decomposition of tetrapropyl orthosilicate. Due to the limited availability of detailed kinetic and mechanistic studies specifically for TPOS, this guide leverages the extensive research on its close analog, tetraethyl orthosilicate (TEOS), to infer and explain the fundamental principles governing the decomposition of TPOS. The information presented herein is intended to provide a robust framework for researchers and professionals working with TPOS in thermal processing applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and interpreting thermal decomposition experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₈O₄Si[1][2] |

| Molecular Weight | 264.43 g/mol [1][2] |

| CAS Number | 682-01-9[1][2] |

| Appearance | Colorless liquid[3] |

| Density | 0.916 g/mL at 25 °C[2] |

| Boiling Point | 94 °C at 5 mmHg[2] |

| Refractive Index | n20/D 1.401 (lit.)[4] |

| Flash Point | 203 °F[2] |

| Solubility | Reacts with water; soluble in many organic solvents[3] |

Thermal Decomposition of Tetra-alkoxy Silicates: A Focus on TEOS as an Analog for TPOS

The thermal decomposition of tetra-alkoxy silicates, such as TPOS, is a complex process involving multiple gas-phase and surface reactions. While specific studies on TPOS are scarce, the decomposition of tetraethyl orthosilicate (TEOS) has been extensively studied and provides a reliable model for understanding the decomposition of TPOS.

Proposed Decomposition Pathways for TEOS

The thermal decomposition of TEOS is believed to proceed through several key pathways. The primary initiating steps involve either a four-center molecular elimination or a six-center decomposition reaction.[5] Subsequent reactions lead to the formation of various silanol (B1196071) intermediates and ultimately silicon dioxide.

A simplified representation of the proposed primary decomposition pathways for TEOS is illustrated in the following diagram:

Caption: Proposed initial decomposition pathways for tetra-alkoxy silicates.

For TPOS, the "Alkene" product in the diagram would be propene (C₃H₆), and "ROH" would be propanol (B110389) (C₃H₇OH). The fundamental steps of elimination and subsequent hydrolysis/condensation are expected to be analogous to those of TEOS.

Kinetic Data for TEOS Decomposition

Kinetic studies on TEOS decomposition have provided valuable data on reaction rates and activation energies. This information is crucial for modeling and controlling processes like CVD. A summary of key kinetic parameters for TEOS decomposition is provided in Table 2.

Table 2: Selected Kinetic Parameters for the Thermal Decomposition of TEOS

| Reaction Pathway | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (°C) |

| Overall Decomposition | ~209 | - | 900 - 1100 |

| Four-center Ethylene Elimination | Varies with model | Varies with model | - |

| C-C Bond Cleavage of Ethoxy Group | Varies with model | Varies with model | - |

Note: The data presented are indicative and can vary based on the specific experimental conditions and theoretical models used. The activation energy of 209 kJ/mol was determined for silica (B1680970) coating deposition from TEOS.[6]

It is generally expected that TPOS will have a slightly lower thermal stability compared to TEOS due to the longer propyl chains, which can influence the energetics of the elimination and bond cleavage reactions.

Experimental Protocols for Studying Thermal Decomposition

A variety of analytical techniques are employed to investigate the thermal decomposition of organosilicon precursors. The following sections detail the methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of TPOS.

Methodology:

-

A small, precisely weighed sample of TPOS (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature of maximum mass loss rate.

The following diagram illustrates a typical experimental workflow for TGA:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile decomposition products of TPOS.

Methodology:

-

TPOS is heated in a pyrolysis reactor connected to a gas chromatograph.

-

The decomposition products are swept into the GC column by a carrier gas (e.g., helium).

-

The GC separates the individual components of the product mixture based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison with spectral libraries.

Concluding Remarks

The thermal decomposition of this compound is a fundamental process in the synthesis of advanced silica-based materials. While direct and detailed studies on TPOS are not as prevalent as those for TEOS, the principles of decomposition, including elimination and condensation reactions, are expected to be analogous. By leveraging the extensive knowledge of TEOS decomposition and employing standard thermal analysis techniques, researchers can effectively characterize and control the thermal behavior of TPOS for a wide range of applications. Further research dedicated to the specific kinetics and surface reaction mechanisms of TPOS would be beneficial for optimizing its use in high-precision applications.

References

- 1. Tetrapropoxysilane | C12H28O4Si | CID 69627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrapropoxysilane | 682-01-9 [chemicalbook.com]

- 3. Tetrapropoxysilane | Silicon Alkoxide Supplier from China [silane-chemical.com]

- 4. TETRA-n-PROPOXYSILANE | [gelest.com]

- 5. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

Spectroscopic data of tetrapropyl orthosilicate (NMR, IR, Raman)

An In-depth Technical Guide to the Spectroscopic Data of Tetrapropyl Orthosilicate (B98303) For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for tetrapropyl orthosilicate (also known as tetrapropoxysilane), a compound relevant in materials science and sol-gel processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering quantitative data, detailed experimental protocols, and a logical workflow for its analysis.

Molecular Structure

This compound, with the chemical formula C₁₂H₂₈O₄Si, consists of a central silicon atom bonded to four propoxy groups.[1] This structure dictates the spectroscopic features observed.

Chemical Structure: Si(OCH₂CH₂CH₃)₄

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound are summarized below. Data are compiled from spectral databases and analogous compounds.

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments within the molecule. Spectra are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Predicted/Typical) | Multiplicity | Assignment |

| ¹H NMR | ~3.7 | Triplet | Si-O-CH₂ -CH₂-CH₃ |

| ~1.6 | Sextet | Si-O-CH₂-CH₂ -CH₃ | |

| ~0.9 | Triplet | Si-O-CH₂-CH₂-CH₃ | |

| ¹³C NMR | ~65 | - | Si-O-C H₂-CH₂-CH₃ |

| ~26 | - | Si-O-CH₂-C H₂-CH₃ | |

| ~10 | - | Si-O-CH₂-CH₂-C H₃ | |

| ²⁹Si NMR | -80 to -85 | Singlet | Si (OCH₂CH₂CH₃)₄ (Q⁰) |

Note: Specific experimental chemical shifts can vary slightly based on solvent and experimental conditions. The ²⁹Si chemical shift is in the typical range for Q⁰ (Si(OR)₄) species.[2][3]

Vibrational Spectroscopy Data (IR & Raman)

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule's functional groups.

Table 2: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Technique |

| 2965-2975 | Strong | C-H Asymmetric Stretching (in CH₃) | IR, Raman |

| 2930-2940 | Strong | C-H Asymmetric Stretching (in CH₂) | IR, Raman |

| 2870-2880 | Strong | C-H Symmetric Stretching (in CH₃ & CH₂) | IR, Raman |

| 1460-1470 | Medium | C-H Bending (Scissoring in CH₂) | IR |

| 1380-1390 | Medium | C-H Bending (in CH₃) | IR |

| 1070-1110 | Very Strong | Si-O-C Asymmetric Stretching | IR |

| ~960 | Strong | Si-O-C Stretching | IR |

| ~790 | Strong | Si-O-Si Symmetric Stretching (if condensed) / Si-O Rocking | IR, Raman |

| 640-660 | Medium | Si-O-C Bending | Raman |

Note: The presence of a strong Si-O-Si band around 1070-1110 cm⁻¹ can sometimes mask the Si-O-C vibrations in the IR spectrum.[4] Orthosilicates like this one are characterized by the strong Si-O-C stretching bands and the absence of significant Si-OH bands (around 3200-3700 cm⁻¹ and 950 cm⁻¹), assuming the sample is anhydrous.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a liquid organosilicate sample.

NMR Spectroscopy Protocol (¹H, ¹³C, ²⁹Si)

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the this compound is soluble (e.g., CDCl₃, C₆D₆). Chloroform-d (CDCl₃) is most common.[5]

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-20 mg of the liquid sample in 0.6-0.8 mL of the deuterated solvent.[6]

-

For ¹³C and ²⁹Si NMR, which are less sensitive, a more concentrated sample is required. Aim for a saturated or near-saturated solution (e.g., 50-100 mg or more in 0.6-0.8 mL).

-

-

Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts, filter the prepared solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7] This removes any dust or particulate matter.

-

Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]

2. Instrument Setup & Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Typically, 8 to 16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., hundreds to thousands) and a longer acquisition time will be necessary.

-

-

²⁹Si NMR Acquisition:

-

²⁹Si has a low natural abundance (4.7%) and can have long relaxation times, making it a challenging nucleus to observe.[2][8]

-

Use a proton-decoupled sequence. A relaxation agent (e.g., chromium(III) acetylacetonate) may be added to shorten the relaxation delay between pulses.

-

A large number of scans is required.

-

Note: A background signal from the glass NMR tube and the probe is often observed around -110 ppm. This can be mitigated by subtracting a blank spectrum of the solvent or by using a Teflon or sapphire NMR tube.[2]

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and apply a baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

-

Method 1: Transmission (Salt Plates):

-

Method 2: Attenuated Total Reflectance (ATR):

2. Instrument Setup & Data Acquisition:

-

Background Spectrum: First, acquire a background spectrum of the empty instrument (for ATR) or clean salt plates (for transmission). This spectrum of the ambient air (containing H₂O and CO₂) will be automatically subtracted from the sample spectrum.

-

Parameters: Set the spectral range (typically 4000-400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans to be averaged (e.g., 16-32 scans to improve the signal-to-noise ratio).[12]

-

Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum.

3. Data Processing & Cleaning:

-

The instrument software will perform the background subtraction.

-

Identify and label the wavenumbers of significant absorption peaks.

-

After analysis, thoroughly clean the salt plates or ATR crystal with a suitable dry solvent (e.g., isopropanol (B130326) or methylene (B1212753) chloride) and store the salt plates in a desiccator to prevent damage from moisture.[9][13]

Raman Spectroscopy Protocol

1. Sample Preparation:

-

Transfer the liquid this compound sample into a suitable container, such as a glass vial, a quartz cuvette, or a glass capillary tube.[14]

-

The container material should be transparent to the laser wavelength and produce minimal fluorescence or background Raman scattering.[14]

2. Instrument Setup & Data Acquisition:

-

Laser: Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

Focusing: Place the sample at the focal point of the laser beam. For liquid samples in a cuvette, the laser is focused into the bulk of the liquid.[15][16]

-

Parameters: Set the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample heating or degradation.

-

Data Collection: The scattered light is collected, the intense Rayleigh scattering is removed by a notch filter, and the remaining Raman scattered light is dispersed by a grating onto a CCD detector.[17]

3. Data Processing:

-

Perform a cosmic ray removal and baseline correction if necessary.

-

Identify and label the Raman shifts (in cm⁻¹) of the characteristic peaks.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organosilicate compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Tetrapropoxysilane | C12H28O4Si | CID 69627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. jasco-global.com [jasco-global.com]

- 15. researchgate.net [researchgate.net]

- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 17. fiveable.me [fiveable.me]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Silica Nanoparticles using Tetrapropyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of silica (B1680970) nanoparticles using tetrapropyl orthosilicate (B98303) (TPOS) via the sol-gel method, specifically adapting the well-established Stöber process. Detailed protocols for synthesis, characterization, and application in drug delivery are presented, along with quantitative data to aid in experimental design and interpretation.

Introduction to Sol-Gel Synthesis of Silica Nanoparticles

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or polymers. In the context of silica nanoparticles, the process involves the hydrolysis and subsequent condensation of a silicon alkoxide precursor, such as tetrapropyl orthosilicate (TPOS), in an alcoholic solvent, typically in the presence of a catalyst.

The Stöber method is a widely employed sol-gel approach that allows for the synthesis of monodisperse spherical silica nanoparticles with controllable size.[1] The fundamental reactions involve:

-

Hydrolysis: The replacement of alkoxide groups (-OR) with hydroxyl groups (-OH) through reaction with water. Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH

-

Condensation: The formation of siloxane bridges (Si-O-Si) through either a water-producing or alcohol-producing pathway, leading to the growth of the silica network. (OH)₃Si-OH + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + H₂O (OH)₃Si-OR + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + ROH

The size of the resulting nanoparticles is influenced by various parameters, including the concentration of the silica precursor, water, and catalyst, as well as the reaction temperature and the type of alcohol used as the solvent.

Experimental Protocols

Materials and Equipment

-

Precursor: this compound (TPOS, ≥98%)

-

Solvent: Ethanol (B145695) (absolute, ≥99.8%) or n-propanol

-

Catalyst: Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)

-

Reagents: Deionized water, Doxorubicin hydrochloride (for drug loading), Phosphate buffered saline (PBS)

-

Equipment: Magnetic stirrer with hotplate, round-bottom flasks, graduated cylinders, pipettes, centrifuge, sonicator, transmission electron microscope (TEM), dynamic light scattering (DLS) instrument, UV-Vis spectrophotometer.

Protocol for Synthesis of Silica Nanoparticles (Adapted Stöber Method)

This protocol is adapted from the well-established Stöber method for tetraethyl orthosilicate (TEOS). Due to the longer alkyl chains of TPOS, its hydrolysis and condensation rates are expected to be slower than those of TEOS. Therefore, reaction times may need to be extended to achieve comparable results.

-

In a round-bottom flask, prepare a solution of ethanol (or n-propanol), deionized water, and ammonium hydroxide. The specific volumes will depend on the desired nanoparticle size (refer to Table 1).

-

Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) at room temperature.

-

Rapidly add the desired amount of TPOS to the stirring solution.

-

Allow the reaction to proceed for 12-24 hours. A milky white suspension will form, indicating the formation of silica nanoparticles.

-

After the reaction is complete, collect the silica nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

-

Discard the supernatant and wash the nanoparticles by resuspending them in ethanol and centrifuging again. Repeat this washing step three times to remove any unreacted reagents.

-

Finally, resuspend the purified silica nanoparticles in ethanol or deionized water for storage and further characterization.

Table 1: Exemplary Reaction Parameters for Controlling Silica Nanoparticle Size (Adapted from TEOS-based studies)

| TPOS Concentration (M) | H₂O Concentration (M) | NH₃ Concentration (M) | Solvent | Expected Particle Size Range (nm) |

| 0.1 - 0.3 | 2 - 5 | 0.3 - 0.7 | Ethanol | 50 - 200 |

| 0.3 - 0.5 | 5 - 10 | 0.7 - 1.5 | Ethanol | 200 - 500 |

| 0.1 - 0.3 | 2 - 5 | 0.3 - 0.7 | n-Propanol | 100 - 300 |

Note: These are starting parameters. Optimization may be required to achieve the desired particle size with TPOS.

Protocol for Drug Loading (Doxorubicin as a Model Drug)

-

Disperse a known amount of the synthesized silica nanoparticles (e.g., 10 mg) in a specific volume of deionized water or PBS buffer (e.g., 10 mL) and sonicate for 15 minutes to ensure a homogenous suspension.

-

Prepare a stock solution of Doxorubicin hydrochloride (DOX) in deionized water (e.g., 1 mg/mL).

-

Add a specific volume of the DOX solution to the nanoparticle suspension. The ratio of drug to nanoparticles can be varied to optimize loading.

-

Stir the mixture at room temperature in the dark for 24 hours to allow for drug adsorption onto the silica nanoparticles.[2]

-

After incubation, centrifuge the suspension to separate the DOX-loaded nanoparticles from the solution.

-

Carefully collect the supernatant to determine the amount of unloaded drug using a UV-Vis spectrophotometer (absorbance peak of DOX is around 480 nm).[2]

-

Wash the drug-loaded nanoparticles with deionized water to remove any loosely bound drug.

-

The drug loading efficiency can be calculated using the following formula: Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100

Protocol for In Vitro Drug Release Study

-

Disperse a known amount of DOX-loaded silica nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal/lysosomal environment of cancer cells).[2]

-

Place the suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

-

Immerse the dialysis bag in a larger volume of the same release medium and keep it under constant stirring at 37°C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released DOX in the collected aliquots using a UV-Vis spectrophotometer.

-

Plot the cumulative percentage of drug released as a function of time.

Data Presentation

Table 2: Influence of Reactant Concentration on Silica Nanoparticle Size (TEOS-based data, adaptable for TPOS)

| Precursor Concentration | Catalyst (NH₃) Concentration | Water Concentration | Resulting Particle Size | Reference |

| Increasing | Constant | Constant | Increase | [3] |

| Constant | Increasing | Constant | Increase | [3] |

| Constant | Constant | Increasing | Decrease | [4] |